![molecular formula C19H12BrN3OS B2528073 2-Brom-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid CAS No. 863588-71-0](/img/structure/B2528073.png)

2-Brom-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

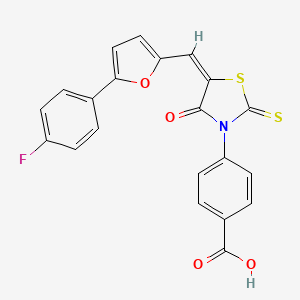

2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicinal chemistry, drug discovery, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolo[4,5-b]pyridine weisen bemerkenswerte antioxidative Eigenschaften auf. Forscher haben neuartige Derivate mit hoher antioxidativer Aktivität identifiziert, was sie zu vielversprechenden Kandidaten für die Bekämpfung von oxidativen Stress-bedingten Krankheiten macht .

Antibakterielle Wirkungen

Bestimmte Thiazolo[4,5-b]pyridine zeigen antimikrobielle Aktivität. Diese Verbindungen könnten weiter auf ihr Potenzial zur Behandlung von bakteriellen, Pilz- oder Virusinfektionen untersucht werden .

Entzündungshemmende Eigenschaften

Thiazolo[4,5-b]pyridine wurden auf ihre entzündungshemmenden Wirkungen untersucht. Diese Moleküle können entzündungsfördernde Signalwege modulieren und versprechen als entzündungshemmende Wirkstoffe .

Herbizide Aktivität

Einige Thiazolo[4,5-b]pyridine zeigen herbizide Eigenschaften. Forscher haben Verbindungen identifiziert, die möglicherweise in der Unkrautbekämpfung und in der Landwirtschaft eingesetzt werden können .

Antifungal Potential

Thiazolo[4,5-b]pyridine wurden als Antimykotika untersucht. Ihre Aktivität gegen Pilzerreger deutet auf Anwendungen in der Landwirtschaft und Medizin hin .

Antitumor-Effekte

Neuartige Thiazolo[4,5-b]pyridine haben Antitumor-Aktivität gezeigt. Diese Verbindungen könnten für die Krebstherapie und die Medikamentenentwicklung untersucht werden .

Histamin-H3-Rezeptor-Antagonismus

Einige Vertreter dieser Klasse wirken als Histamin-H3-Rezeptor-Antagonisten. Diese Verbindungen könnten Auswirkungen auf die Behandlung von allergischen Reaktionen und verwandten Erkrankungen haben .

Zusammenfassend lässt sich sagen, dass die vielseitigen pharmakologischen Wirkungen von Thiazolo[4,5-b]pyridinen sie zu faszinierenden Zielen für weitere Forschung und Medikamentenentwicklung machen. Ihr einzigartiges Gerüst und ihre vielfältigen biologischen Aktivitäten bieten spannende Möglichkeiten für therapeutische Interventionen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie einfach! 😊

Wirkmechanismus

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

The interaction of thiazolo[4,5-b]pyridines with their targets often results in a broad spectrum of pharmacological activities .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and urokinase . These interactions can lead to the modulation of cellular processes such as DNA repair and fibrinolysis. The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its potential therapeutic applications.

Cellular Effects

The effects of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit antitumor activity by inducing apoptosis in cancer cells . This compound may also affect cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, its impact on cellular metabolism can result in changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like PARP-1 by binding to their active sites, preventing their normal function . This inhibition can lead to the accumulation of DNA damage and the induction of cell death in cancer cells. Furthermore, the compound may activate or inhibit other signaling molecules, resulting in changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide vary with different dosages. Lower doses may exhibit therapeutic effects without significant toxicity, while higher doses can lead to adverse effects . For instance, thiazole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity. Exceeding this threshold can result in toxicity, including liver and kidney damage.

Metabolic Pathways

2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different tissues. For example, the compound may be transported into cells via active transport mechanisms and distributed to various cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with nuclear enzymes or to the mitochondria to influence cellular metabolism. These localization patterns can determine the compound’s effectiveness in modulating cellular processes.

Eigenschaften

IUPAC Name |

2-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORKEKQJZVLMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)